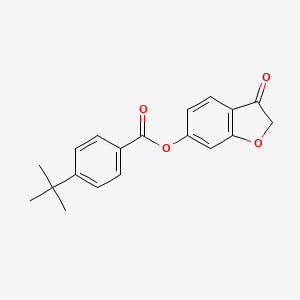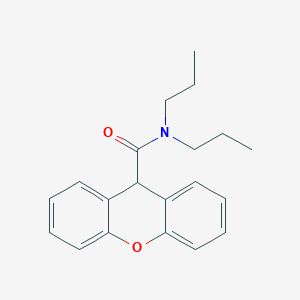![molecular formula C15H16F3NOS B5666361 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5666361.png)
4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a spirocyclic compound that contains a trifluoromethyl group, which makes it a highly potent and selective molecule. In
Aplicaciones Científicas De Investigación
4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one has various scientific research applications due to its unique properties. One of the most significant applications of 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one is in the field of medicinal chemistry. 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one has been shown to have potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body, including the proteasome and histone deacetylases. 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one has been found to inhibit the activity of these enzymes, leading to the induction of apoptosis and inhibition of cancer cell growth. Additionally, 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one has been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one has various biochemical and physiological effects. In vitro studies have shown that 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one inhibits the growth of cancer cells and induces apoptosis. 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one has also been found to have anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines. In animal studies, 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one has been shown to have neuroprotective effects, protecting against neurodegeneration and cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one is its potency and selectivity. 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one is a highly potent compound, making it effective at low concentrations. Additionally, 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one is a selective compound, targeting specific proteins and enzymes in the body. This selectivity makes 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one a promising candidate for therapeutic applications. However, one of the limitations of 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one is its potential toxicity. 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one has been found to have cytotoxic effects at high concentrations, limiting its use in vivo.
Direcciones Futuras
There are various future directions related to 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one. One potential direction is the development of 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one as a therapeutic agent for cancer treatment. Further studies are needed to determine the efficacy and safety of 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one in vivo. Another potential direction is the development of 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one as a treatment for inflammatory diseases such as arthritis. Additionally, further studies are needed to determine the mechanism of action of 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one and its potential applications in other fields such as neuroscience.
Métodos De Síntesis
The synthesis of 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one involves the reaction of 3-(trifluoromethyl)phenyl isothiocyanate with 1,4-dithiane-2,5-diol in the presence of a base such as triethylamine. The reaction produces 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one as a yellow solid with a high yield. The synthesis method is relatively simple and efficient, making 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one a readily available compound for research purposes.
Propiedades
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NOS/c16-15(17,18)11-5-4-6-12(9-11)19-13(20)10-21-14(19)7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBJTVSQSSJPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(=O)CS2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-ethyl-N-[1-(phenylsulfonyl)-4-piperidinyl]-5-pyrimidinecarboxamide](/img/structure/B5666318.png)
![N-[4-(aminosulfonyl)phenyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5666324.png)
![(1S*,5R*)-3-acetyl-6-[(2,5-dimethyl-3-thienyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5666330.png)
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-L-prolinamide](/img/structure/B5666338.png)

![8-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5666360.png)
![9-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5666364.png)
![7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5666380.png)
![3-{1-[3-(3-chloroisoxazol-5-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5666382.png)
![2-({[3-(trifluoromethyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5666389.png)
![1-(methylsulfonyl)-N-[4-(pyridin-3-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B5666397.png)